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Introduction

Cyclic GMP-AMP (cGAMP) disodium is a potent activator of the Stimulator of Interferon Genes
(STING) pathway, making it a promising vaccine adjuvant to enhance immune responses.[1][2]
cGAMP, a cyclic dinucleotide, acts as a second messenger that triggers the production of type |
interferons and other pro-inflammatory cytokines, thereby promoting both humoral and cellular
immunity against a wide range of antigens.[3][4] These application notes provide detailed

protocols for the preparation and use of cGAMP disodium as a vaccine adjuvant in preclinical

research settings.
Mechanism of Action: The cGAS-STING Pathway

The adjuvant activity of cGAMP is mediated through the activation of the cGAS-STING
signaling pathway.[5] Cytosolic DNA, a danger signal associated with viral infections or cellular
damage, is detected by cyclic GMP-AMP synthase (CGAS).[5] Upon binding to DNA, cGAS
synthesizes cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on
the endoplasmic reticulum.[5][6] This binding event initiates a conformational change in STING,
leading to its translocation to the Golgi apparatus.[6] In the Golgi, STING recruits and activates
TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3
(IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives
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the transcription of genes encoding type | interferons (e.g., IFN-a and IFN-f3) and other
inflammatory cytokines.[5][6] This cascade of events creates a pro-inflammatory environment
that enhances antigen presentation and promotes the activation and differentiation of T and B
lymphocytes, leading to a more robust and durable antigen-specific immune response.[1][8]
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Caption: The cGAMP-STING signaling pathway.
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Experimental Protocols

1. Preparation of cGAMP Disodium Stock Solution

This protocol describes the preparation of a stock solution of cGAMP disodium for use as a

vaccine adjuvant.

o Materials:
o Lyophilized cGAMP disodium salt[3][9]
o Sterile, endotoxin-free physiological water or PBS[3][9]
o Sterile microcentrifuge tubes

e Procedure:

[¢]

Bring the lyophilized cGAMP disodium to room temperature.
o Briefly centrifuge the vial to ensure the powder is at the bottom.

o Aseptically add the required volume of sterile, endotoxin-free physiological water to
achieve a desired stock concentration (e.g., 1 mg/mL).[3][9]

o Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing.

o Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.
o Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.[3][9]
2. In Vivo Mouse Immunization with cGAMP Adjuvant

This protocol outlines a general procedure for immunizing mice with a model antigen (e.g.,
Ovalbumin) and cGAMP disodium as an adjuvant.

o Materials:

o ¢cGAMP disodium stock solution (see Protocol 1)
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[e]

Antigen solution (e.g., Ovalbumin in sterile PBS)

Sterile PBS

o

[¢]

8-10 week old mice (e.g., C57BL/6)[1]

[¢]

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

o On the day of immunization, thaw an aliquot of the cGAMP stock solution and the antigen
solution.

o Prepare the immunization mixture by combining the antigen solution and the cGAMP
solution in a sterile tube. The final volume and concentrations should be calculated based
on the desired dosage per mouse. A typical dose of cGAMP ranges from 5 to 50 pg per
mouse.[3] For example, for a 200 pL injection volume containing 100 pg of Ovalbumin and
20 ug of cGAMP, mix the appropriate volumes of stock solutions and bring the final volume
to 200 pL with sterile PBS.

o Gently mix the solution by pipetting.

o Administer the immunization mixture to the mice via the desired route (e.g., intramuscular,
subcutaneous, or intraperitoneal).[1][2] For intramuscular injection, a volume of 50 uL per
posterior thigh muscle is common. For subcutaneous injection, a volume of 100-200 uL
can be injected at the base of the tail or on the back.[6][10]

o Follow a prime-boost immunization schedule. A common schedule involves a primary
immunization on day 0 followed by a booster immunization on day 10 or 14 with the same
formulation.[1]

o Monitor the mice for any adverse reactions.

o Collect blood samples or tissues at desired time points for immunological analysis (e.g., 7-
14 days after the final immunization).[6]
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Caption: A typical workflow for in vivo mouse immunization.
3. Quantification of Antigen-Specific Antibodies by ELISA

This protocol describes an indirect ELISA to measure the titers of antigen-specific antibodies in

the serum of immunized mice.
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o Materials:

96-well ELISA plates

Antigen for coating (e.g., Ovalbumin)

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
Wash buffer (e.g., PBS with 0.05% Tween-20)

Serum samples from immunized and control mice
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
TMB substrate solution

Stop solution (e.qg., 2N H2S0a4)

Microplate reader

e Procedure:

[e]

Dilute the antigen to a final concentration of 2-10 pg/mL in coating buffer. Add 100 pL of
the diluted antigen to each well of the 96-well plate.

Incubate the plate overnight at 4°C.
Wash the plate three times with wash buffer.

Add 200 pL of blocking buffer to each well and incubate for 1-2 hours at room
temperature.

Wash the plate three times with wash buffer.

Prepare serial dilutions of the serum samples in blocking buffer. Add 100 pL of each
dilution to the appropriate wells. Include a negative control (serum from unimmunized
mice).
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[e]

Incubate for 2 hours at room temperature.
o Wash the plate five times with wash buffer.

o Dilute the HRP-conjugated secondary antibody in blocking buffer according to the
manufacturer's instructions. Add 100 pL of the diluted secondary antibody to each well.

o Incubate for 1 hour at room temperature.
o Wash the plate five times with wash buffer.

o Add 100 pL of TMB substrate to each well and incubate in the dark until a color change is
observed (typically 15-30 minutes).

o Add 50 pL of stop solution to each well to stop the reaction.
o Read the absorbance at 450 nm using a microplate reader.
4. Analysis of Antigen-Specific T Cell Responses by ELISpot

This protocol details the use of an ELISpot assay to enumerate antigen-specific cytokine-
producing cells (e.g., IFN-y) from the spleens of immunized mice.

» Materials:
o 96-well PVDF membrane ELISpot plates
o Capture antibody (e.g., anti-mouse IFN-y)
o Sterile PBS
o Blocking solution (e.g., RPMI-1640 with 10% FBS)
o Splenocytes isolated from immunized and control mice
o Antigenic peptide or protein for stimulation

o Biotinylated detection antibody (e.g., anti-mouse IFN-y-biotin)
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o Streptavidin-HRP
o AEC substrate solution

o ELISpot plate reader

e Procedure:

o Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash three times with
sterile PBS.

o Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at
4°C.

o Wash the plate three times with sterile PBS and block with blocking solution for 2 hours at
37°C.

o Prepare a single-cell suspension of splenocytes.
o Add 2x10° to 5x10° splenocytes per well.

o Stimulate the cells with the specific antigen (e.g., peptide at 10 pg/mL) or a positive control
(e.g., Concanavalin A). Include a negative control (medium only).

o Incubate the plate for 18-24 hours at 37°C in a 5% CO:2 incubator.
o Wash the plate six times with wash buffer (PBS with 0.05% Tween-20) to remove the cells.

o Add the biotinylated detection antibody diluted in blocking buffer and incubate for 2 hours
at room temperature.

o Wash the plate six times with wash buffer.

o Add streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room
temperature.

o Wash the plate six times with wash buffer.

o Add the AEC substrate solution and incubate until spots develop (typically 15-30 minutes).
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o Stop the reaction by washing with deionized water.
o Allow the plate to dry completely before counting the spots using an ELISpot reader.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear
comparison between different treatment groups.

Table 1: Antigen-Specific Antibody Titers (ELISA)

IgG Titer IgG1 Titer IgG2a Titer
Group (Geometric Mean £  (Geometric Mean * (Geometric Mean *
SEM) SEM) SEM)

Antigen Only

Antigen + cGAMP (10
Hg)

Antigen + cGAMP (50
Hg)

Vehicle Control

Table 2: Antigen-Specific IFN-y Producing Cells (ELISpot)

Spot Forming Units (SFU) per 106

Group
Splenocytes (Mean * SEM)

Antigen Only

Antigen + cGAMP (10 ug)

Antigen + cGAMP (50 ug)

Unstimulated Control

Advanced Protocols: cGAMP Formulation
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1. Formulation of cGAMP with Liposomes
Encapsulating cGAMP in liposomes can enhance its delivery to antigen-presenting cells.[11]
e Materials:
o Lipids (e.g., DOTAP, cholesterol, DSPE-PEG2000)
o cGAMP disodium
o Chloroform
o Sterile buffer (e.g., PBS)
o Rotary evaporator
o Extruder with polycarbonate membranes
e Procedure:
o Dissolve the lipids in chloroform in a round-bottom flask.
o Remove the chloroform using a rotary evaporator to form a thin lipid film.

o Hydrate the lipid film with a solution of cGAMP in sterile buffer by vortexing. This will form
multilamellar vesicles.

o To create unilamellar vesicles of a defined size, subject the liposome suspension to
extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

o Remove unencapsulated cGAMP by dialysis or size exclusion chromatography.
o Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
2. Incorporation of cGAMP into Virus-Like Particles (VLPS)

cGAMP can be incorporated into VLPs during their production to create a vaccine platform with
a built-in adjuvant.[12][13]
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o Materials:

o HEK293T cells

[¢]

Plasmids encoding viral structural proteins (e.g., HIV-1 Gag) and an envelope protein
(e.g., VSV-G)[12]

[¢]

Plasmid encoding cGAS[12]

[¢]

Transfection reagent

[e]

Cell culture medium and supplements
e Procedure:

o Co-transfect HEK293T cells with plasmids encoding the VLP components and cGAS. The
overexpression of cGAS will lead to the production of cGAMP, which is then incorporated
into the budding VLPs.[12]

o As a control, produce "empty" VLPs by co-transfecting with a plasmid encoding a
catalytically inactive cGAS.[12]

o Harvest the cell culture supernatant containing the VLPs 48-72 hours post-transfection.
o Purify the VLPs from the supernatant by ultracentrifugation through a sucrose cushion.

o Quantify the amount of cGAMP incorporated into the VLPs using a cGAMP-specific ELISA
or a bioassay.[12]

o The resulting cGAMP-loaded VLPs can be used for immunization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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